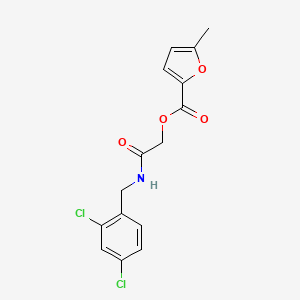

2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a dichlorobenzyl group, an amino group, and a furan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate typically involves the following steps:

Formation of the Amino Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with an amine to form the 2,4-dichlorobenzylamine intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Esterification: The next step involves the esterification of 5-methylfuran-2-carboxylic acid with the amino intermediate. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Alcohol derivatives from the reduction of the carbonyl group.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylpyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate imparts unique electronic properties and reactivity compared to its thiophene and pyrrole analogs. This can influence its interaction with biological targets and its overall chemical behavior.

Biological Activity

2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate, with the CAS number 868269-48-1, belongs to a class of compounds that exhibit diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2NO4, with a molecular weight of 342.17 g/mol. The structure features a furan ring, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds containing furan moieties often exhibit significant anticancer properties. A study on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (African green monkey kidney) . The presence of the dichlorobenzyl group in this compound may enhance its efficacy against cancer by improving cellular uptake or modulating signaling pathways.

Antibacterial Activity

Preliminary studies suggest that derivatives of furan compounds possess antibacterial properties. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has shown activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.00 µg/mL . The dichlorobenzyl component may contribute to broad-spectrum antibacterial activity by interfering with bacterial cell wall synthesis or function.

Synthesis and Testing

A recent study synthesized various furan derivatives and assessed their biological activities using MTT assays. The synthesized compounds were screened for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that certain substitutions on the furan ring significantly enhanced anticancer activity .

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 10 | Cytotoxic |

| This compound | HepG2 | TBD | TBD |

The proposed mechanism for the anticancer activity involves apoptosis induction through the activation of caspases and modulation of the cell cycle . Moreover, the antibacterial mechanism may involve disruption of membrane integrity or inhibition of essential bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate to ensure high yield and purity?

- Methodological Answer :

- Use mild conditions (room temperature or reflux in inert atmospheres) to preserve sensitive functional groups like the furan ring and amide bond.

- Employ base catalysts (e.g., K₂CO₃ or NaOH) to facilitate nucleophilic substitution or esterification steps, as seen in analogous furan-carboxylate syntheses .

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .

- Purify via recrystallization or column chromatography using gradients of petroleum ether/ethyl acetate to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, furan methyl at δ 2.3 ppm) and amide/ester carbonyl signals (δ 165–175 ppm).

- IR : Identify key functional groups (amide C=O stretch ~1680 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related furanone derivatives .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against collagenase or similar hydrolases using fluorogenic substrates, noting IC₅₀ values (e.g., compare to analogs with Gibbs free energy ≤-6.4 kcal/mol in docking studies) .

- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing standardized CLSI protocols .

- Cytotoxicity assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with target enzymes like collagenase?

- Methodological Answer :

- Use software (AutoDock Vina, Schrödinger) to model binding poses, focusing on:

- Hydrogen bonds : Between the carbonyl oxygen and residues like Gln215 (bond length ~2.0 Å) .

- π-π interactions : Between the dichlorobenzyl ring and aromatic residues (e.g., Tyr201, distance ~4.1 Å) .

- Gibbs free energy : Prioritize poses with ΔG ≤-6.5 kcal/mol for further validation .

- Cross-validate with molecular dynamics simulations (e.g., GROMACS) to assess stability over 100-ns trajectories.

Q. How can structural modifications enhance its pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to improve membrane permeability (logP calculated via ChemDraw).

- Metabolic stability : Replace the methylfuran group with bioisosteres (e.g., thiophene) to reduce CYP450-mediated oxidation .

- Solubility : Synthesize phosphate or hydrochloride salts of the amine moiety for in vivo studies .

Q. How to resolve contradictions in IC₅₀ values observed across different biological assays?

- Methodological Answer :

- Assay standardization : Use identical cell lines, enzyme batches, and substrate concentrations.

- Purity verification : Reanalyze compound purity via HPLC (>98%) to rule out impurities affecting results .

- Statistical analysis : Apply ANOVA or Student’s t-test to compare replicates; outliers may indicate assay-specific interference (e.g., serum proteins in cell-based assays) .

Q. Data Analysis and Interpretation

Q. What computational tools can correlate its electronic structure with observed reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 to compute Fukui indices, identifying electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic attack .

- Hammett plots : Analyze substituent effects (σ values for -Cl, -CH₃) on reaction rates in polar aprotic solvents .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., -F instead of -Cl, alkyl/aryl groups on the furan) .

- Pharmacophore mapping : Use MOE or Phase to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data to predict activity of untested derivatives .

Properties

Molecular Formula |

C15H13Cl2NO4 |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 5-methylfuran-2-carboxylate |

InChI |

InChI=1S/C15H13Cl2NO4/c1-9-2-5-13(22-9)15(20)21-8-14(19)18-7-10-3-4-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19) |

InChI Key |

HXOAZXZUXBCVOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.